molecular formula C27H29FN2O6 B15025821 1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025821
M. Wt: 496.5 g/mol
InChI Key: MVMQOJYZGRZEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 4-ethoxy-3-methoxyphenyl group at position 1, a 7-fluoro substituent, and a 3-(morpholin-4-yl)propyl chain at position 2. Its molecular architecture combines electron-donating (ethoxy, methoxy, morpholine) and electron-withdrawing (fluoro, dione) groups, which may influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets.

Properties

Molecular Formula

C27H29FN2O6

Molecular Weight

496.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H29FN2O6/c1-3-35-21-7-5-17(15-22(21)33-2)24-23-25(31)19-16-18(28)6-8-20(19)36-26(23)27(32)30(24)10-4-9-29-11-13-34-14-12-29/h5-8,15-16,24H,3-4,9-14H2,1-2H3

InChI Key

MVMQOJYZGRZEIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents like Selectfluor.

    Attachment of the ethoxy-methoxyphenyl moiety: This can be done through a Friedel-Crafts alkylation reaction.

    Incorporation of the morpholinyl-propyl side chain: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from the provided evidence, particularly from EP 4 374 877 A2 (2024), which discloses derivatives with morpholine, fluorophenyl, and heterocyclic carboxamide groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound Chromeno-pyrrole-dione 4-Ethoxy-3-methoxyphenyl, 7-fluoro, 3-(morpholin-4-yl)propyl Kinase inhibition, Anticancer agents -
(4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-...carboxamide (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Bromo/difluorophenyl, chloro-fluorophenyl, carboxamide Antiviral, Anti-inflammatory
3-((((2R,3R,4R,5R)-2-...propanenitrile (Synthesis, 2016) Modified nucleoside tert-butyldimethylsilyl, octa-2,6-dien-1-yl thio, cyanoethyl phosphoramidite Oligonucleotide synthesis

Key Observations :

Core Heterocycles: The target compound’s chromeno-pyrrole-dione core is distinct from the pyrrolo-pyridazine (EP 4 374 877 A2) and nucleoside-like (Synthesis, 2016) frameworks. This difference likely impacts metabolic stability and target selectivity. The morpholinylpropyl chain in the target compound may enhance solubility compared to halogenated analogs in EP 4 374 877 A2 .

Substituent Effects: Fluorine: The 7-fluoro group in the target compound could improve membrane permeability and bioavailability relative to non-fluorinated analogs, a common strategy in drug design. Morpholine: Shared with EP 4 374 877 A2 derivatives, this moiety may facilitate interactions with ATP-binding pockets in kinases or modulate pharmacokinetics .

Synthetic Challenges: The target compound’s fused chromeno-pyrrole system likely requires multi-step synthesis, akin to the complexity seen in nucleoside derivatives (e.g., tert-butyldimethylsilyl protection in ).

Research Findings and Limitations

  • Structural Data: No direct crystallographic data for the target compound are available in the evidence.
  • Biological Activity : Analogous compounds in EP 4 374 877 A2 exhibit antiviral and anti-inflammatory properties, but the target compound’s ethoxy/methoxy-phenyl groups may shift activity toward oncology targets.
  • Gaps in Evidence : The provided materials lack explicit pharmacological or toxicity data for the target compound. Further studies on its ADME (Absorption, Distribution, Metabolism, Excretion) profile are warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.